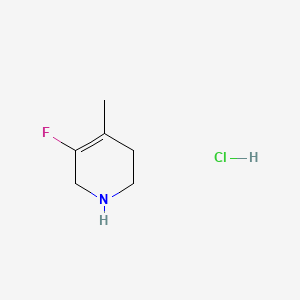

5-Fluoro-4-methyl-1,2,3,6-tetrahydropyridine hydrochloride

描述

5-Fluoro-4-methyl-1,2,3,6-tetrahydropyridine hydrochloride is a tetrahydropyridine derivative featuring a fluorine atom at the 5-position and a methyl group at the 4-position of the heterocyclic ring. Tetrahydropyridine derivatives are often explored for their biological activity, particularly in neurodegenerative disease models, due to their ability to interact with neurotransmitter systems or induce selective neuronal toxicity .

属性

分子式 |

C6H11ClFN |

|---|---|

分子量 |

151.61 g/mol |

IUPAC 名称 |

5-fluoro-4-methyl-1,2,3,6-tetrahydropyridine;hydrochloride |

InChI |

InChI=1S/C6H10FN.ClH/c1-5-2-3-8-4-6(5)7;/h8H,2-4H2,1H3;1H |

InChI 键 |

SGKQKQCYADJAKJ-UHFFFAOYSA-N |

规范 SMILES |

CC1=C(CNCC1)F.Cl |

产品来源 |

United States |

准备方法

Electrophilic Halogenation and Intermediate Formation

A common approach involves starting with a 4-methyl-1,2,3,6-tetrahydropyridine or a closely related derivative. The compound is subjected to electrophilic halogenation agents to introduce a halogen atom at the 5-position of the ring. This step is crucial for regioselective functionalization and sets the stage for fluorine substitution.

For example, a patent (EP0965588A1) describes the preparation of tetrahydropyridine derivatives via electrophilic halogenation of amine salts, followed by halohydroxylation and base treatment to obtain stereochemically defined intermediates. Although this patent focuses on 4-phenyl derivatives, the methodology is adaptable to 4-methyl analogs, where the halogen at the 5-position can be introduced similarly.

Nucleophilic Fluorination

The halogenated intermediate is then subjected to nucleophilic fluorination, often using fluoride sources such as potassium fluoride (KF) or tetra-n-butylammonium fluoride (TBAF), to replace the halogen with fluorine. This step is typically performed under controlled temperature and solvent conditions to maximize yield and selectivity.

A related synthesis of fluorine-18 labeled tetrahydropyridine analogs (e.g., 1-methyl-4-(2-fluorophenyl)-1,2,3,6-tetrahydropyridine) demonstrates that nucleophilic displacement of chloride by fluoride can achieve moderate to good yields (~60%), indicating the feasibility of this fluorination approach for similar compounds.

Formation of Hydrochloride Salt

The free base 5-fluoro-4-methyl-1,2,3,6-tetrahydropyridine is converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent (e.g., isopropyl ether/water mixture). This step improves compound stability, facilitates purification, and yields a crystalline solid suitable for further applications.

Representative Preparation Procedure (Adapted and Generalized)

| Step | Reagents/Conditions | Description | Outcome |

|---|---|---|---|

| 1. Starting material | 4-methyl-1,2,3,6-tetrahydropyridine or amine salt | Prepare or procure the free base or amine salt precursor | Ready for halogenation |

| 2. Electrophilic halogenation | Electrophilic halogenating agent (e.g., N-chlorosuccinimide) | Introduce halogen at 5-position under controlled temperature | 5-halogen-4-methyl-1,2,3,6-tetrahydropyridine intermediate |

| 3. Nucleophilic fluorination | Fluoride source (KF, TBAF), polar aprotic solvent (DMF, DMSO), heat | Replace halogen with fluorine via nucleophilic substitution | 5-fluoro-4-methyl-1,2,3,6-tetrahydropyridine free base |

| 4. Salt formation | Hydrochloric acid in ether/water | Formation of hydrochloride salt, purification by crystallization | 5-fluoro-4-methyl-1,2,3,6-tetrahydropyridine hydrochloride |

Analytical and Purification Considerations

- Purity assessment: Typically performed by NMR (proton, fluorine), mass spectrometry, and HPLC.

- Stereochemistry: The tetrahydropyridine ring can have cis/trans isomers; careful control of reaction conditions and purification is necessary to isolate the desired isomer.

- Yield optimization: Reaction temperature, solvent choice, and reagent stoichiometry are critical parameters.

Summary of Research Findings and Comparative Insights

化学反应分析

Nucleophilic Substitution Reactions

The fluorine atom at the 5-position acts as a leaving group, enabling nucleophilic displacement. This reactivity is critical for introducing functional groups or modifying the scaffold for medicinal chemistry applications .

| Reaction Type | Reagents/Conditions | Products | Key Features |

|---|---|---|---|

| Fluorine displacement | Alkoxides, amines, or thiols | 5-Substituted tetrahydropyridine derivatives | Enhanced by electron-withdrawing methyl group |

Ring-Opening Reactions

The partially unsaturated tetrahydropyridine ring undergoes ring-opening under acidic or oxidative conditions, forming linear intermediates for further functionalization .

Cycloaddition Reactions

The conjugated diene system in the tetrahydropyridine ring participates in Diels-Alder reactions, forming six-membered cyclohexene derivatives.

| Reaction Type | Reagents/Conditions | Products | Key Features |

|---|---|---|---|

| Diels-Alder reaction | Dienophiles (e.g., maleic anhydride), heat | Bicyclic adducts | Regioselectivity influenced by fluorine |

Oxidation Reactions

The compound can be oxidized to aromatic pyridine derivatives, altering its electronic properties for downstream applications .

| Reaction Type | Reagents/Conditions | Products | Key Features |

|---|---|---|---|

| Aromatization | DDQ or MnO₂ | 5-Fluoro-4-methylpyridine hydrochloride | Retains fluorine and methyl groups |

Functionalization at the Methyl Group

The 4-methyl group undergoes halogenation or oxidation, enabling further derivatization .

Salt Formation and Solubility

As a hydrochloride salt, it readily participates in ion-exchange reactions, improving solubility for aqueous-phase reactions .

| Reaction Type | Reagents/Conditions | Products | Key Features |

|---|---|---|---|

| Anion exchange | NaOH or AgNO₃ | Freebase or alternative salts (e.g., nitrate) | Critical for pharmacokinetic optimization |

This compound’s versatility stems from its fluorine substituent’s electronic effects and the tetrahydropyridine ring’s inherent reactivity. While specific yield data and mechanistic details remain underreported in publicly available literature, its applications in synthesizing bioactive molecules and functional materials are well-documented . Further studies exploring its enantioselective transformations could unlock additional synthetic utility.

科学研究应用

Chemistry: In organic synthesis, 5-Fluoro-4-methyl-1,2,3,6-tetrahydropyridine hydrochloride is used as a building block for the synthesis of more complex molecules

Biology: The compound is used in biological research to study the effects of fluorine and methyl substitutions on biological activity. It can serve as a model compound for investigating the interactions of fluorinated and methylated tetrahydropyridines with biological targets.

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. Fluorine substitution is known to enhance the metabolic stability and bioavailability of drug candidates, making this compound a valuable scaffold for drug design.

Industry: In the chemical industry, this compound is used as an intermediate in the production of agrochemicals, pharmaceuticals, and specialty chemicals.

作用机制

The mechanism of action of 5-Fluoro-4-methyl-1,2,3,6-tetrahydropyridine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can form strong hydrogen bonds with target proteins, enhancing binding affinity. The methyl group can influence the compound’s lipophilicity and membrane permeability, affecting its distribution within biological systems. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

相似化合物的比较

Structural and Physicochemical Differences

- Halogen Substitution: The fluorine atom in the target compound (5-F) is smaller and more electronegative than the bromine in its bromo analog (5-Br). In MPTP HCl, the 4-phenyl group introduces significant hydrophobicity and steric bulk compared to the 4-methyl group in the target compound, which may influence blood-brain barrier penetration and neuronal specificity .

生物活性

5-Fluoro-4-methyl-1,2,3,6-tetrahydropyridine hydrochloride is a compound of interest due to its potential biological activities. This article provides an overview of its synthesis, biological effects, structure-activity relationships (SAR), and relevant case studies.

This compound is synthesized through various chemical pathways involving the tetrahydropyridine framework. The compound's molecular formula is with a molecular weight of 161.61 g/mol. Its structure includes a fluorine atom at the 5-position and a methyl group at the 4-position of the tetrahydropyridine ring.

Biological Activity

Antimicrobial Properties

Research indicates that derivatives of tetrahydropyridines exhibit significant antimicrobial activity. For instance, studies have shown that related compounds can inhibit the growth of various bacterial strains, including resistant strains of Staphylococcus aureus and Enterococcus faecium . The presence of the fluorine atom in 5-fluoro-4-methyl-1,2,3,6-tetrahydropyridine enhances its potency against these pathogens.

Anticancer Activity

Several studies have explored the anticancer properties of tetrahydropyridine derivatives. For example, compounds with similar structures have been reported to exhibit cytotoxic effects against leukemia L1210 cells at low concentrations (as low as M) . The mechanism often involves interference with nucleic acid synthesis and protein metabolism in cancer cells.

Neuroprotective Effects

Recent findings suggest that tetrahydropyridine derivatives may possess neuroprotective properties. In vitro studies have indicated that these compounds can modulate neurotransmitter systems, particularly dopamine receptors . The selectivity for different dopamine receptor subtypes suggests potential applications in treating neurodegenerative diseases.

Structure-Activity Relationship (SAR)

The biological activity of 5-fluoro-4-methyl-1,2,3,6-tetrahydropyridine is influenced by its structural features:

| Substituent | Position | Effect on Activity |

|---|---|---|

| Fluorine | 5 | Enhances antimicrobial and anticancer activity |

| Methyl | 4 | Modulates receptor affinity |

The fluorine substituent is crucial for enhancing lipophilicity and receptor binding affinity, which are essential for biological activity.

Case Studies

-

Antimicrobial Efficacy

A study demonstrated that this compound showed significant inhibition against Enterococcus faecium with an MIC (Minimum Inhibitory Concentration) of M . This finding highlights its potential as an effective antimicrobial agent. -

Cytotoxicity in Cancer Cells

Research conducted on leukemia cell lines revealed that this compound could reduce cell viability significantly at concentrations as low as M. The study suggested that the compound induces apoptosis through mitochondrial pathways . -

Neuroprotective Mechanisms

Investigations into the neuroprotective effects indicated that the compound can enhance dopamine receptor signaling pathways. This was evidenced by increased receptor binding affinity in competitive assays .

常见问题

Q. What are the recommended synthetic routes for 5-fluoro-4-methyl-1,2,3,6-tetrahydropyridine hydrochloride, and how can purity be optimized?

Answer: A common approach involves cyclization of substituted hydrazine hydrochlorides with cyclic ketones. For example, hydrazine hydrochlorides (e.g., fluoro-substituted phenylhydrazine derivatives) react with tert-butyl 4-oxopiperidine-1-carboxylate under reflux conditions in polar aprotic solvents (e.g., DMF or acetonitrile) to form tetrahydropyridine intermediates. Subsequent HCl treatment yields the hydrochloride salt .

Q. How should researchers characterize this compound’s structural and chemical properties?

Answer:

- Structural confirmation:

- Purity assessment:

- Use HPLC with UV detection (λ = 254 nm) and a C18 column (method: 0.1% TFA in water/acetonitrile gradient).

Q. What are the stability and storage requirements for this compound?

Answer:

- Stability: Hydrochloride salts are hygroscopic and prone to decomposition under humid conditions.

- Storage:

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for analogs of this compound?

Answer:

- Case study: In SAR studies of tetrahydro-pyridoindoles, chloro- vs. fluoro-substituted analogs showed divergent bioactivity due to electronic effects. For example, 6-fluoro-8-methoxy derivatives exhibited enhanced binding affinity compared to chloro analogs .

- Methodological steps:

- Perform comparative docking studies to assess substituent effects on target binding.

- Validate using competitive binding assays (e.g., IC50 determination via fluorescence polarization).

Q. What experimental strategies minimize by-product formation during synthesis?

Answer:

- By-product analysis: In , trace 6-chloro-8-methoxy impurities arose from incomplete fluorination or chloride contamination.

- Optimization tactics:

- Use anhydrous solvents and rigorously dry glassware to prevent hydrolysis.

- Replace phosphoryl chloride (POCl3) with milder fluorinating agents (e.g., Selectfluor®) to reduce side reactions .

Q. How can advanced analytical techniques differentiate stereoisomers or tautomeric forms?

Answer:

- Chiral HPLC: Resolve enantiomers using a Chiralpak® AD-H column (mobile phase: hexane/isopropanol with 0.1% diethylamine).

- VT-NMR (Variable Temperature): Detect tautomeric equilibria (e.g., enamine vs. imine forms) by observing proton signal coalescence at elevated temperatures.

Q. What computational methods support SAR studies for this compound?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。